4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde
Description
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde (CAS 160068-88-2) is a benzaldehyde derivative featuring a 1,3,2-dioxaborolane ring. Its molecular formula is C₁₀H₁₁BO₃, with a molecular weight of 190.00 g/mol . This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronate ester functionality, which facilitates carbon-carbon bond formation . It also serves as a key intermediate in the synthesis of fluorescent probes for detecting reactive oxygen species (e.g., peroxynitrite) and in pharmaceutical intermediates . The compound is sensitive to moisture and typically stored under inert conditions at 2–8°C .
Properties
Molecular Formula |
C9H9BO3 |
|---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7H,5-6H2 |
InChI Key |
RXFGCCZIDHRJIH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki Coupling Reaction: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst, forming biaryl compounds.
Aldol Reaction: The aldehyde group can participate in aldol reactions with enolates or enolate equivalents, leading to the formation of β-hydroxy aldehydes.
Amination Reaction: The compound can undergo amination reactions with amines, resulting in the formation of imines or amines.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Aldol Reaction: Bases (e.g., NaOH or LDA) and solvents (e.g., THF or ethanol).
Amination Reaction: Amines (e.g., aniline), catalysts (e.g., Pd/C), and solvents (e.g., ethanol).
Major Products
Suzuki Coupling: Biaryl compounds.
Aldol Reaction: β-Hydroxy aldehydes.
Amination Reaction: Imines or amines.
Scientific Research Applications
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the aldehyde group can undergo nucleophilic addition reactions, contributing to its reactivity in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde with structurally related boronate esters of benzaldehyde:
Key Comparative Analysis
Structural and Steric Effects: The tetramethyl dioxaborolan derivative (pinacol ester) exhibits higher steric hindrance due to its four methyl groups, which slows reaction kinetics but enhances stability . This makes it preferable for applications requiring prolonged storage or stepwise synthesis .
Electronic Effects :
- Substituents like hydroxy and methoxy groups (e.g., 4-hydroxy-3-methoxy-... ) introduce electron-donating effects, altering solubility and reactivity in electrophilic substitutions .
- The thiophene-based analog offers enhanced conjugation, making it suitable for optoelectronic applications .
Thermal and Chemical Stability :
- The tetramethyl derivative has a higher melting point (61°C ) and greater thermal stability compared to the dioxaborinan variant .
- The dioxaborinan compound requires inert storage conditions, indicating higher sensitivity to moisture and oxygen .
Synthetic Utility :
- The tetramethyl dioxaborolan variant is extensively used in Suzuki-Miyaura couplings and fluorescent probe synthesis (e.g., peroxynitrite detection) due to its robustness .
- The dioxaborinan analog is employed in niche applications where reduced steric bulk is advantageous, such as in pharmaceutical intermediates .
Safety and Handling :
- Both compounds share similar hazards (e.g., H302: harmful if swallowed), but the tetramethyl derivative’s stability reduces handling risks during large-scale reactions .
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